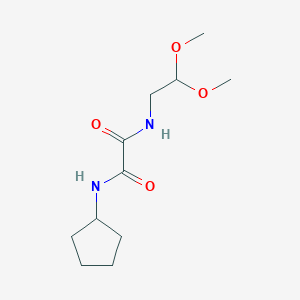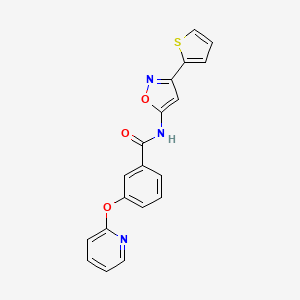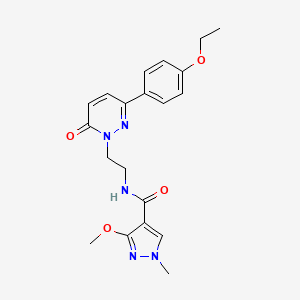![molecular formula C22H20N4O B2781062 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide CAS No. 2319720-28-8](/img/structure/B2781062.png)
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MPZA and is synthesized using a specific method. The aim of
Scientific Research Applications
MPZA has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs. MPZA has also been found to modulate the activity of certain neurotransmitters, suggesting its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of MPZA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MPZA has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer effects. In addition, MPZA has been found to modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which may contribute to its potential therapeutic effects on neurological disorders.
Biochemical and Physiological Effects:
MPZA has been found to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes and proteins involved in inflammation and cancer, as well as the modulation of neurotransmitter activity. MPZA has also been shown to have anti-oxidant properties, which may contribute to its potential therapeutic effects on various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPZA in lab experiments is its relatively simple synthesis method, which makes it suitable for large-scale production. MPZA has also been found to exhibit a wide range of potential therapeutic effects, making it a promising candidate for further research. However, one of the limitations of using MPZA in lab experiments is its relatively limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on MPZA. One potential area of research is the development of new drugs based on the structure of MPZA, which may exhibit improved therapeutic effects. Another area of research is the investigation of the mechanism of action of MPZA, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of MPZA in clinical trials, which may pave the way for its use in the treatment of various diseases.
Synthesis Methods
MPZA is synthesized using a specific method that involves the reaction of 2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid with 2-naphthylamine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to obtain MPZA. This synthesis method is relatively simple and efficient, making it suitable for large-scale production of MPZA.
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-26-19(14-21(25-26)17-9-11-23-12-10-17)15-24-22(27)13-18-7-4-6-16-5-2-3-8-20(16)18/h2-12,14H,13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCDTMFLMSALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2780979.png)


![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2780982.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2780983.png)
![Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2780990.png)




![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid](/img/structure/B2780995.png)


![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2781000.png)